

Structure-activity relationship (SAR) studies of 5-Fluoro-2-methylindole derivatives

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Compound of Interest

Compound Name: 5-Fluoro-2-methylindole

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The 5-Fluoro-2-Methylindole Scaffold: A Privileged Motif in Kinase Inhibitor Design

A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved drugs. [1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for the development of novel therapeutics.[4] Among the myriad of indole derivatives, the introduction of a fluorine atom has proven to be a particularly fruitful strategy. The high electronegativity and small size of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[5][6] This guide focuses on the structure-activity relationship (SAR) of **5-fluoro-2-methylindole** derivatives, a class of compounds that has demonstrated significant potential, particularly as kinase inhibitors in oncology. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

The Strategic Advantage of the 5-Fluoro-2-Methylindole Core

The **5-fluoro-2-methylindole** scaffold offers a versatile platform for chemical modification. The fluorine atom at the 5-position can modulate the electron density of the indole ring system,

influencing pKa and hydrogen bonding capabilities, which are critical for target engagement. The 2-methyl group provides a steric and electronic anchor, while the indole nitrogen (N1) and the C3 position are amenable to a wide range of substitutions, allowing for the fine-tuning of pharmacological properties.

This guide will explore the SAR of this scaffold primarily through the lens of its application as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.^[2] Small molecule kinase inhibitors have revolutionized cancer therapy, and indole-based structures are prominent in this class of drugs.

Comparative Analysis of Structure-Activity Relationships

The biological activity of **5-fluoro-2-methylindole** derivatives is highly dependent on the nature and position of substituents on the indole core. Below, we compare the SAR of different series of these derivatives, drawing on data from published studies.

Indole-Chalcone Derivatives Targeting Microtubules

A study on a series of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives provides valuable insights into the SAR of a scaffold closely related to our core topic.^[7] These compounds were evaluated for their cytotoxic activity against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L.

Table 1: SAR of 6-Fluoro-2-methylindole Chalcone Derivatives^[7]

Compound	Indole Substitution	GI ₅₀ (nM) against HCT-116/L
10	4-Methyl	141
11	5-Methyl	30
12	6-Methyl	24
13	7-Methyl	16
14	5-Fluoro	7
15 (FC116)	6-Fluoro	6
16	5-Chloro	17
17	5-Bromo	>10,000
18	5-Nitro	71
19	6-Nitro	15
20	7-Nitro	24
21	5-Amino	(decreased activity)

Key SAR Insights:

- Position of Methyl Substitution: A methyl group on the indole ring is generally well-tolerated, with the 7-position providing the highest potency among the methyl analogs.[\[7\]](#)
- Halogen Substitution: Small, electronegative halogens like fluorine at the 5- or 6-position significantly enhance cytotoxic activity.[\[7\]](#) A chloro group at the 5-position also confers high potency. However, a larger bromo group at the same position leads to a dramatic loss of activity, suggesting a steric clash in the binding site.[\[7\]](#)
- Electron-Withdrawing Groups: A nitro group at the 6- or 7-position maintains high potency, while at the 5-position, the activity is reduced.[\[7\]](#) Reduction of the nitro group to an amino group leads to a decrease in cytotoxicity.[\[7\]](#)

Comparison with 5-Fluoro-2-Oxindole Derivatives as VEGFR-2 Inhibitors

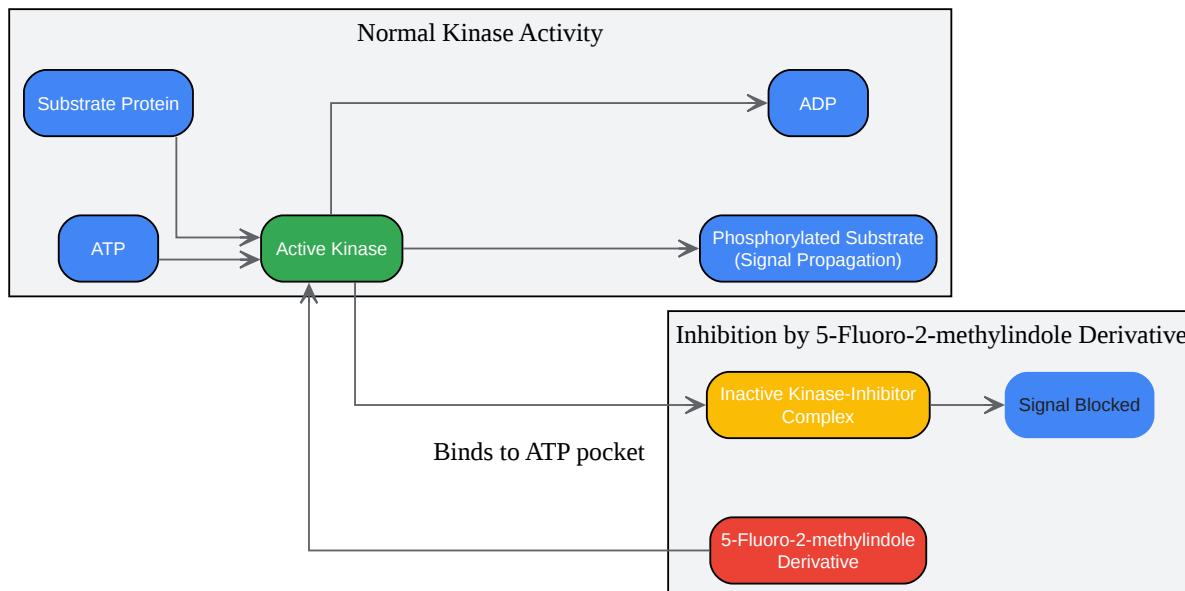
While not identical, the 5-fluoro-2-oxindole scaffold is a closely related and well-studied platform for kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Sunitinib, an approved anticancer drug, features this core structure. A study on spiroindolin-2-ones with a phosphonate function provides comparative data on the effect of 5-fluoro versus 5-chloro substitution on anti-pancreatic cancer (PaCa2) activity.[\[3\]](#)

Key Comparative Insight:

- In this series, 5-chloroindolyl bearing compounds generally exhibited higher activity against PaCa2 cells than their 5-fluoroindolyl counterparts.[\[3\]](#) This highlights that while fluorine often enhances activity, the specific context of the target and the overall molecular structure are crucial, and other halogens can sometimes be more favorable.

Mechanistic Insights: Targeting Kinase Activity

The primary mechanism by which many **5-fluoro-2-methylindole** derivatives exert their anticancer effects is through the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis.



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Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel **5-fluoro-2-methylindole** derivatives requires well-defined experimental protocols. Here, we provide a step-by-step methodology for a common *in vitro* kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) of a compound against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

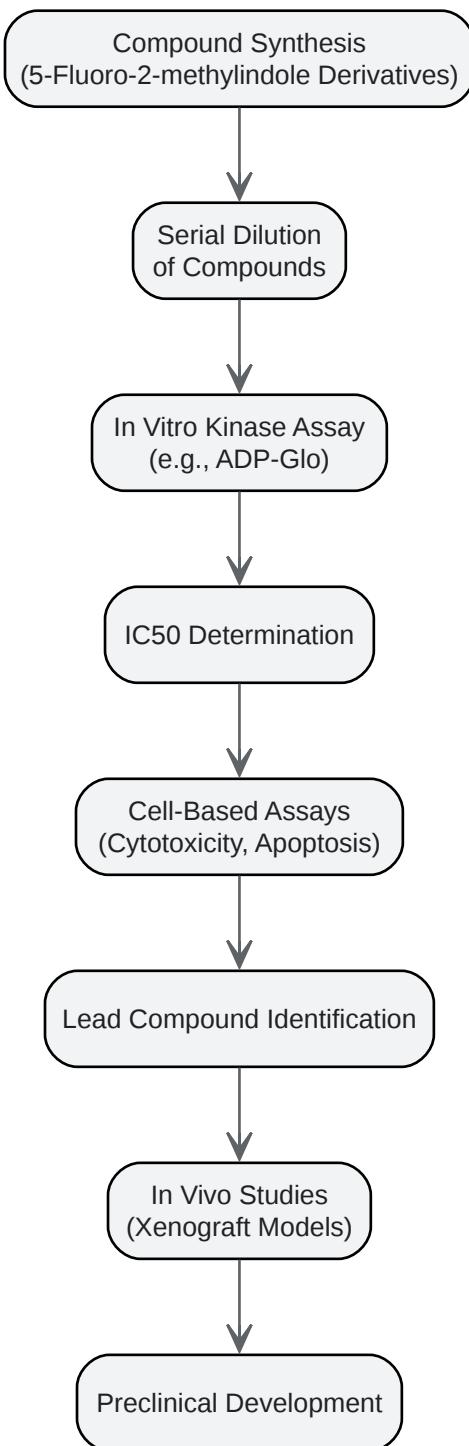
Materials:

- Kinase of interest
- Kinase substrate peptide
- ATP
- Test compounds (**5-fluoro-2-methylindole** derivatives)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
- Kinase Reaction Setup:
 - In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.
 - Add 2.5 µL of the kinase to each well.
 - Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:
 - Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
 - Add 20 µL of Kinase Detection Reagent to each well.

- Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.



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Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion

The **5-fluoro-2-methylindole** scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The strategic placement of a fluorine atom enhances the drug-like properties of these molecules, and the versatility of the indole ring allows for extensive SAR exploration. As demonstrated, subtle changes in the substitution pattern can lead to significant differences in biological activity, underscoring the importance of systematic medicinal chemistry efforts. The experimental protocols outlined in this guide provide a framework for the robust evaluation of new chemical entities based on this privileged scaffold, paving the way for the development of the next generation of targeted therapies.

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